

# In-Depth Technical Guide: Brain Penetrance and Pharmacokinetics of SRI-31142

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetrance and pharmacokinetic profile of **SRI-31142**, a putative allosteric inhibitor of the dopamine transporter (DAT). The information presented herein is collated from preclinical studies to support further research and development of this compound.

#### **Core Pharmacokinetic Parameters**

Pharmacokinetic studies in rats have indicated that **SRI-31142** is a brain-penetrant compound. [1] While described as having "low but adequate" brain penetration, specific quantitative data from the primary literature is essential for a complete assessment. The following table summarizes the key pharmacokinetic parameters that would be derived from plasma and brain concentration-time data following a single intraperitoneal administration.

Table 1: Pharmacokinetic Parameters of **SRI-31142** in Rats following a 10 mg/kg Intraperitoneal Dose



| Parameter             | Plasma             | Brain                 |
|-----------------------|--------------------|-----------------------|
| Cmax (ng/mL or μM)    | Data not available | Data not available    |
| Tmax (h)              | Data not available | Data not available    |
| AUC (ng·h/mL or μM·h) | Data not available | Data not available    |
| t½ (h)                | Data not available | Data not available    |
| Brain-to-Plasma Ratio | \multicolumn{2}{c  | }{Data not available} |

Note: This table is structured to be populated with data from the full text of primary studies. The absence of values indicates that this specific quantitative information was not available in the public domain at the time of this guide's compilation.

## **Experimental Protocols**

The following sections detail the methodologies employed in the preclinical evaluation of **SRI-31142**.

# **Pharmacokinetic Study**

This protocol outlines the procedures used to determine the time course of **SRI-31142** concentrations in plasma and brain tissue in rats.

- 1. Animal Subjects:
- Species: Rat
- Number of Animals: 15
- 2. Dosing:
- Compound: **SRI-31142**
- Dose: 10 mg/kg
- Route of Administration: Intraperitoneal (i.p.)



- Formulation: Dissolved in a 6:4 ratio of dimethyl sulfoxide (DMSO) to saline.
- 3. Sample Collection:
- Blood and brain samples were collected at 0.167, 0.5, 1.67, 5, and 24 hours post-injection.
- Three rats were used for each time point.
- Blood (1.0 mL) was collected from the retro-orbital plexus into tubes containing EDTA and subsequently centrifuged to obtain plasma.
- Brain tissue was also collected at each designated time point.
- 4. Sample Analysis:
- Plasma and brain tissue samples would be processed and analyzed using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify SRI-31142 concentrations.

Pharmacokinetic study workflow for **SRI-31142** in rats.

### In Vivo Microdialysis

This neurochemical technique was utilized to measure the effects of **SRI-31142** on extracellular dopamine and serotonin levels in the nucleus accumbens of rats.

- 1. Surgical Procedure:
- Rats are anesthetized and placed in a stereotaxic frame.
- A guide cannula is surgically implanted to target the nucleus accumbens.
- The cannula is secured to the skull with dental cement.
- Animals are allowed a recovery period post-surgery.
- 2. Microdialysis and Sample Collection:
- On the day of the experiment, a microdialysis probe is inserted through the guide cannula.



- The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
- After an equilibration period to establish a stable baseline, dialysate samples are collected at regular intervals.
- **SRI-31142** is administered, and post-treatment samples are collected to measure changes in neurotransmitter levels from baseline.
- 3. Neurochemical Analysis:
- Dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify dopamine and serotonin concentrations.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SRI-31142 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Brain Penetrance and Pharmacokinetics of SRI-31142]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616481#sri-31142-brain-penetrance-and-pharmacokinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com